molecular formula C9H8N2O3 B6257328 7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one CAS No. 1820831-27-3

7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one

Cat. No. B6257328
CAS RN: 1820831-27-3
M. Wt: 192.17 g/mol
InChI Key: SFYABQXMXHCEAK-UHFFFAOYSA-N
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Description

7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one is a unique chemical compound. Its empirical formula is C10H11 and it has a molecular weight of 131.19 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=N+C1=CC (CNCC2)=C2C=C1.Cl . The InChI code for this compound is 1S/C9H10N2O2.ClH/c12-11 (13)9-2-1-7-3-4-10-6-8 (7)5-9;/h1-2,5,10H,3-4,6H2;1H .

Safety and Hazards

The safety information available indicates that 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one is classified under Acute Tox. 4 Oral hazard classification . The compound has a GHS07 pictogram and a warning signal word .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 2-nitrophenyl-3-oxobutanoate", "Step 2: Reduction of 2-nitrophenyl-3-oxobutanoate with sodium borohydride to form 2-amino-3-hydroxybutanoate", "Step 3: Cyclization of 2-amino-3-hydroxybutanoate with sulfuric acid to form 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one", "Step 4: Acetylation of 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one with acetic anhydride in the presence of sodium acetate to form 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one acetate", "Step 5: Hydrolysis of 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one acetate with sodium hydroxide to form 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one", "Step 6: Purification of 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one by recrystallization from ethanol" ] }

CAS RN

1820831-27-3

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

7-nitro-2,4-dihydro-1H-isoquinolin-3-one

InChI

InChI=1S/C9H8N2O3/c12-9-4-6-1-2-8(11(13)14)3-7(6)5-10-9/h1-3H,4-5H2,(H,10,12)

InChI Key

SFYABQXMXHCEAK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=C2)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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